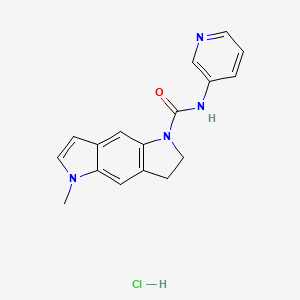

SB 206553 hydrochloride

Description

Properties

IUPAC Name |

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMBOFBPSNOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042622 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-04-5 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB 206553 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 206553 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound is a synthetic molecule that acts as a competitive antagonist at serotonin 5-HT2B and 5-HT2C receptors.[1] Some studies also suggest it may function as an inverse agonist at the 5-HT2C receptor.[2][3][4] Its primary mechanism involves blocking the binding of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to these receptors, thereby inhibiting their downstream signaling cascades. The 5-HT2 receptor subfamily, including 5-HT2A, 5-HT2B, and 5-HT2C, are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses. SB 206553, by blocking the initial binding of serotonin, prevents this entire signaling cascade.

The compound exhibits high affinity for both the 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor subtype and a wide range of other neurotransmitter receptors, highlighting its selectivity.[5][6] This selectivity makes it a valuable tool for elucidating the specific physiological roles of the 5-HT2B and 5-HT2C receptors.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Receptor | Preparation | Parameter | Value | Reference |

| Human 5-HT2C | Cloned, expressed in HEK 293 cells | pKi | 7.9 | [5] |

| Human 5-HT2C | Cloned, expressed in HEK 293 cells | pKB | 9.0 | [5] |

| Rat 5-HT2B | Rat stomach fundus | pA2 | 8.9 | [5] |

| Human 5-HT2A | Cloned, expressed in HEK 293 cells | pKi | 5.8 | [5] |

Table 1: In Vitro Receptor Binding Affinities and Functional Antagonism of SB 206553. pKi represents the negative logarithm of the inhibition constant, pKB is the negative logarithm of the dissociation constant for a competitive antagonist, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Model | Effect | Parameter | Value | Route of Administration | Reference |

| m-CPP-induced hypolocomotion in rats | Inhibition | ID50 | 5.5 mg/kg | p.o. | [5] |

| m-CPP-induced hypolocomotion in rats | Inhibition | ID50 | 0.27 mg/kg | i.v. | [5] |

| Rat social interaction test | Increased interaction | - | 2-20 mg/kg | p.o. | [5] |

| Rat Geller-Seifter conflict test | Increased punished responding | - | 2-20 mg/kg | p.o. | [5] |

Table 2: In Vivo Activity of SB 206553. ID50 is the dose of a drug that causes a 50% inhibition of a specific biological response. m-CPP (m-chlorophenylpiperazine) is a 5-HT2C/5-HT2B receptor agonist.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of 5-HT2B/2C receptors and the antagonistic action of SB 206553, as well as a typical experimental workflow for its characterization.

Caption: Antagonistic action of SB 206553 on the 5-HT2B/2C signaling pathway.

Caption: Experimental workflow for characterizing SB 206553.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SB 206553.

Radioligand Binding Assay (for Affinity and Selectivity)

This protocol is a generalized procedure for determining the binding affinity (Ki) of SB 206553 for 5-HT receptors expressed in a cell line such as HEK 293.

-

Membrane Preparation:

-

Culture HEK 293 cells stably expressing the human 5-HT2A or 5-HT2C receptor to near confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) at a concentration close to its Kd, and varying concentrations of SB 206553.

-

For determining non-specific binding, use a high concentration of a known non-labeled antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the SB 206553 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of SB 206553 that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay (for Functional Antagonism)

This assay measures the ability of SB 206553 to antagonize serotonin-induced increases in intracellular inositol phosphates, a functional readout of 5-HT2C receptor activation.

-

Cell Culture and Labeling:

-

Plate HEK 293 cells expressing the human 5-HT2C receptor in multi-well plates.

-

Once the cells reach approximately 80% confluency, incubate them in an inositol-free medium containing [3H]myo-inositol for 16-24 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells with a buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Pre-incubate the cells with varying concentrations of SB 206553 for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of serotonin (typically an EC80 concentration to ensure a robust response) for 30-60 minutes.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by adding a cold solution, such as 10 mM formic acid.

-

Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantify the amount of [3H]-labeled inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Construct a concentration-response curve for serotonin in the absence and presence of different concentrations of SB 206553.

-

Perform a Schild analysis to determine the pA2 value for SB 206553, which provides a measure of its potency as a competitive antagonist. Alternatively, calculate the pKB from the IC50 value obtained from the inhibition of the agonist response.

-

Rat Social Interaction Test (for In Vivo Anxiolytic-like Effects)

This behavioral test assesses the anxiolytic-like properties of SB 206553 by measuring the social interaction between two unfamiliar rats.

-

Animals and Housing:

-

Use male Sprague-Dawley rats, housed in pairs under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow the animals to acclimate to the housing facility for at least one week before testing.

-

-

Apparatus:

-

Conduct the test in a dimly lit, open-field arena (e.g., 60 cm x 60 cm x 30 cm) with which the animals are unfamiliar to increase anxiety levels.

-

-

Procedure:

-

Administer SB 206553 (e.g., 2-20 mg/kg) or vehicle orally (p.o.) to the test animals 60 minutes before the test.

-

Place a pair of weight-matched, unfamiliar rats in the center of the arena.

-

Record the behavior of the animals for a 10-minute session using an overhead video camera.

-

-

Data Analysis:

-

An observer, blind to the treatment conditions, should score the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other.

-

Compare the total interaction time between the vehicle-treated and SB 206553-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in social interaction time is indicative of an anxiolytic-like effect.

-

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and selectivity for the 5-HT2B and 5-HT2C receptors. Its mechanism as a potent antagonist at these receptors has been robustly demonstrated through in vitro binding and functional assays, as well as in vivo behavioral models. The data and protocols presented in this guide provide a comprehensive foundation for researchers utilizing SB 206553 to investigate the roles of the 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.

References

- 1. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of pyrrolo- and indoloisoquinolinones by intramolecular cyclizations of 1-(2-arylethyl)-5-benzotriazolylpyrrolidin-2-ones and 3-benzotriazolyl-2-(2-arylethyl)-1-isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 206553 Hydrochloride: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile of SB 206553 hydrochloride, a potent and selective 5-HT2B/5-HT2C receptor antagonist.[1][2][3][4] The information herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding the pharmacological characteristics of this compound.

Core Receptor Binding Profile

This compound is recognized for its high affinity for the 5-HT2C and 5-HT2B serotonin (B10506) receptors, acting as an antagonist at both and also exhibiting inverse agonist properties at the 5-HT2C receptor.[5][6] Its selectivity is a key feature, displaying significantly lower affinity for the 5-HT2A receptor and a wide array of other neurotransmitter receptors.[7][8] This selectivity makes it a valuable tool for distinguishing between 5-HT2A and 5-HT2C receptor-mediated activities, often used in conjunction with 5-HT2A selective antagonists like ketanserin.[9]

Quantitative Binding Data

The following table summarizes the quantitative binding data for this compound across various serotonin receptor subtypes. The data is compiled from multiple studies and presented to facilitate easy comparison.

| Receptor | Species/Cell Line | Assay Type | Parameter | Value | Reference |

| 5-HT2C | Human (HEK 293 cells) | Radioligand Binding | pKi | 7.9 | [7][8] |

| 5-HT2C | Human (HEK-293 or CHO-K1 cells) | Radioligand Binding | pKi | 7.8 | [5] |

| 5-HT2C | Not Specified | Radioligand Binding | Ki | 3.2 nM | [9] |

| 5-HT2C | Human | Radioligand Binding | pKi | 7.92 | [1][2][3] |

| 5-HT2B | Rat (stomach fundus) | Functional Assay | pA2 | 8.9 | [7][8] |

| 5-HT2B | Human (HEK-293 or CHO-K1 cells) | Radioligand Binding | pKi | 7.7 | [5] |

| 5-HT2B | Not Specified | Radioligand Binding | Ki | 5.5 nM | [9] |

| 5-HT2B | Rat | Functional Assay | pA2 | 8.89 | [1][2][3] |

| 5-HT2A | Human (HEK 293 cells) | Radioligand Binding | pKi | 5.8 | [7][8] |

| 5-HT2A | Human (HEK-293 or CHO-K1 cells) | Radioligand Binding | pKi | 5.6 | [5] |

| 5-HT2A | Not Specified | Radioligand Binding | Ki | 2300 nM | [9] |

| Other Receptors | Various | Radioligand Binding | pKi | < 6 | [1][2][7][8] |

Key Experimental Methodologies

The characterization of this compound's binding profile relies on established in vitro pharmacological assays. Below are detailed methodologies for two key types of experiments cited in the literature.

Radioligand Binding Assay for 5-HT2C Receptors in HEK 293 Cells

This protocol describes a competitive radioligand binding assay to determine the affinity of SB 206553 for the human 5-HT2C receptor expressed in Human Embryonic Kidney (HEK) 293 cells.

1. Membrane Preparation:

-

Culture HEK 293 cells stably expressing the human 5-HT2C receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed volume of cell membrane preparation (e.g., 3-20 µg of protein).

-

A fixed concentration of a suitable radioligand for the 5-HT2C receptor (e.g., [3H]-mesulergine) at a concentration at or below its Kd.

-

Increasing concentrations of the competing ligand, this compound.

-

-

For determining non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known 5-HT2C antagonist (e.g., mianserin).

-

Total binding is determined in the absence of any competing ligand.

3. Incubation and Filtration:

-

Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of SB 206553.

-

Determine the IC50 value (the concentration of SB 206553 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for 5-HT2B Receptors in Rat Stomach Fundus

This protocol outlines a functional assay to determine the antagonist properties of SB 206553 at the native 5-HT2B receptor in the rat stomach fundus, a tissue known to express this receptor subtype.

1. Tissue Preparation:

-

Isolate the stomach from a euthanized rat and place it in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

Prepare longitudinal muscle strips from the fundus region. The mucosa may be removed to enhance the response.

-

Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record contractile responses.

-

Allow the tissue to equilibrate under a resting tension for a period of time before starting the experiment.

2. Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a 5-HT2B receptor agonist (e.g., 5-HT or α-methyl-5-HT) to establish a baseline response.

-

Wash the tissue and allow it to return to the baseline resting tension.

-

Incubate the tissue with a specific concentration of this compound for a predetermined period.

-

In the continued presence of SB 206553, obtain a second cumulative concentration-response curve for the 5-HT2B agonist.

-

Repeat this procedure with increasing concentrations of SB 206553.

3. Data Analysis:

-

Measure the magnitude of the contractile response at each agonist concentration.

-

Plot the log concentration of the agonist versus the response.

-

The antagonistic effect of SB 206553 is observed as a rightward shift in the agonist concentration-response curve.

-

A Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

Visualizing Pathways and Workflows

To further elucidate the context of this compound's action and the methods used to study it, the following diagrams are provided.

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway Antagonism by SB 206553.

Caption: General Workflow for a Radioligand Receptor Binding Assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. revvity.com [revvity.com]

- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. 5-HT2B receptor signaling in the rat stomach fundus: dependence on calcium influx, calcium release and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

SB 206553 Hydrochloride: A Technical Guide to its Function as a 5-HT2C Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 206553 hydrochloride is a potent and selective small molecule that acts as an inverse agonist at the serotonin (B10506) 2C (5-HT2C) receptor.[1][2] It also exhibits antagonist activity at the 5-HT2B receptor.[1][3] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key player in the central nervous system, modulating mood, anxiety, appetite, and the release of neurotransmitters like dopamine (B1211576).[1][4] A notable characteristic of the 5-HT2C receptor is its constitutive activity, meaning it can signal in the absence of an agonist.[5][6][7] Inverse agonists, such as SB 206553, are unique in their ability to bind to these constitutively active receptors and reduce their basal signaling, a mechanism distinct from neutral antagonists which only block the action of agonists.[8][9][10] This technical guide provides an in-depth overview of this compound, presenting its pharmacological data, detailing experimental protocols for its characterization, and illustrating its mechanism of action through signaling and workflow diagrams.

Data Presentation

Physicochemical Properties and Binding Affinity

This compound's identity and its affinity for various serotonin receptor subtypes are summarized below. The data highlights its high affinity for the 5-HT2C and 5-HT2B receptors and significantly lower affinity for the 5-HT2A receptor, underscoring its selectivity.[3][11][12]

| Property | Value | Reference(s) |

| IUPAC Name | 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole hydrochloride | [13] |

| Molecular Formula | C₁₇H₁₆N₄O · HCl | |

| Molecular Weight | 328.8 g/mol | |

| CAS Number | 1197334-04-5 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% |

| Receptor Target | Species | Assay Type | Affinity Value (pKi/pA₂) | Reference(s) |

| 5-HT2C Receptor | Human | Radioligand Binding | 7.92 (pKi) | [1][3][14] |

| Human | Radioligand Binding | 7.8 (pKi) | [15] | |

| Human | Radioligand Binding | 3.2 nM (Ki) | [11] | |

| 5-HT2B Receptor | Rat | Functional Assay | 8.89 (pA₂) | [1][3][14] |

| Human | Radioligand Binding | 7.7 (pKi) | [15] | |

| 5-HT2A Receptor | Human | Radioligand Binding | 5.8 (pKi) | [12][16] |

| Human | Radioligand Binding | 5.6 (pKi) | [15] | |

| Human | Radioligand Binding | 2,300 nM (Ki) | [11] | |

| Other Receptors | Various | Radioligand Binding | < 6 (pKi) | [1] |

In Vitro and In Vivo Efficacy

The functional effects of this compound have been characterized in a variety of in vitro and in vivo models. These studies demonstrate its ability to act as a potent antagonist in functional assays and to elicit behavioral effects consistent with anxiolytic properties.

| Assay Type | Model System | Effect | Potency/Dose | Reference(s) |

| Phosphoinositide Hydrolysis | HEK 293 cells expressing human 5-HT2C receptor | Antagonism of 5-HT-stimulated phosphoinositide hydrolysis | 9.0 (pKB) | [12][16] |

| mCPP-induced Hypolocomotion | Rat | Inhibition of the hypolocomotor response to the 5-HT2C/2B agonist m-chlorophenylpiperazine (mCPP) | ID₅₀ = 5.5 mg/kg (p.o.), 0.27 mg/kg (i.v.) | [12][16] |

| Rat Social Interaction Test | Rat | Increased total interaction scores, indicative of anxiolytic-like effects | 2-20 mg/kg (p.o.) | [12][16] |

| Rat Geller-Seifter Conflict Test | Rat | Increased punished responding, suggesting anxiolytic properties | 2-20 mg/kg (p.o.) | [12][16] |

| Marmoset Conflict Model | Marmoset | Increased suppressed responding | 15 and 20 mg/kg (p.o.) | [12] |

| Dopamine Release (Microdialysis) | Rat Striatum and Nucleus Accumbens | Dose-dependent increase in dopamine efflux | 1-10 mg/kg (i.p.) | [2] |

| Methamphetamine-Seeking Behavior | Rat | Attenuation of methamphetamine-seeking behavior | 1.0, 5.0, and 10.0 mg/kg (i.p.) | [17] |

Mandatory Visualization

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of 5-HT2C receptors is present after incomplete spinal cord injury but is not modified after chronic SSRI or baclofen treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular insights into the regulation of constitutive activity by RNA editing of 5HT2C serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inverse agonist - Wikipedia [en.wikipedia.org]

- 9. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inverse agonist [pharmacologycanada.org]

- 11. This compound [sigmaaldrich.com]

- 12. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SB-206553 - Wikipedia [en.wikipedia.org]

- 14. SB 206553 | 5-HT2B/5-HT2C antagonist | Probechem Biochemicals [probechem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of SB 206553 Hydrochloride for 5-HT2B vs. 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SB 206553 hydrochloride, a potent antagonist of the 5-HT2B and 5-HT2C serotonin (B10506) receptors. This document collates quantitative data from multiple studies, details the experimental methodologies used to determine its selectivity, and presents visual representations of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Data

This compound is recognized as a potent and selective antagonist for the 5-HT2B and 5-HT2C receptors, with significantly lower affinity for the 5-HT2A subtype.[1] It is often described as a mixed 5-HT2C/5-HT2B receptor antagonist.[1][2] The compound's selectivity has been characterized using various in vitro assays, including radioligand binding and functional studies. The following tables summarize the key quantitative data regarding the binding affinity and functional potency of SB 206553 at these receptors.

Table 1: Binding Affinity (pKi) of SB 206553 at Human 5-HT2 Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Cell Line | Reference(s) |

| 5-HT2C | 7.9 | ~12.6 | HEK 293 | [1] |

| 5-HT2C | 7.92 | ~12.0 | - | [3][4] |

| 5-HT2C | 7.8 | ~15.8 | HEK-293 or CHO-K1 | [5] |

| 5-HT2B | 7.7 | ~20.0 | HEK-293 or CHO-K1 | [5] |

| 5-HT2A | 5.8 | ~1585 | HEK 293 | [1] |

| 5-HT2A | 5.6 | ~2512 | HEK-293 or CHO-K1 | [5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pA2/pKB) of SB 206553

| Receptor Subtype | Potency Value | Assay Type | Tissue/Cell Preparation | Reference(s) |

| 5-HT2B (rat) | pA2 = 8.9 | Functional Antagonism | Rat Stomach Fundus | [1][6] |

| 5-HT2B (rat) | pA2 = 8.89 | Functional Antagonism | - | [3][4] |

| 5-HT2C (human) | pKB = 9.0 | Phosphoinositide Hydrolysis | HEK 293 cells | [1][6] |

Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.

Experimental Protocols

The determination of the selectivity of SB 206553 for 5-HT2B versus 5-HT2C receptors relies on two primary types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assays for Ki Determination

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of SB 206553 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell Membranes: Membranes prepared from HEK 293 or CHO-K1 cells stably expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: A suitable radiolabeled antagonist for each receptor subtype (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B and 5-HT2C, or a more selective radioligand if available).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., mianserin (B1677119) or a selective antagonist).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Culture cells expressing the target receptor, harvest, and homogenize in an appropriate buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific binding control), and competitor binding (membranes + radioligand + varying concentrations of SB 206553).

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SB 206553 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SB 206553 that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Phosphoinositide Hydrolysis for pKB Determination

Functional assays measure the ability of a compound to antagonize the cellular response to an agonist. For Gq-coupled receptors like the 5-HT2 family, a common functional assay is the measurement of phosphoinositide (PI) hydrolysis.

Objective: To determine the functional antagonist potency (pKB) of SB 206553 at the human 5-HT2C receptor.

Materials:

-

Cell Line: HEK 293 cells stably expressing the human 5-HT2C receptor.

-

Radiolabel: myo-[3H]-inositol.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Cell Culture Medium: Appropriate medium for HEK 293 cells.

-

Stimulation Buffer: A buffer containing LiCl to inhibit inositol (B14025) monophosphatase.

-

Anion Exchange Columns: For the separation of inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell Culture and Labeling: Plate the HEK 293-5-HT2C cells and incubate with myo-[3H]-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of SB 206553 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 or EC90) to stimulate the 5-HT2C receptors and incubate for a specific time.

-

Extraction of Inositol Phosphates: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.

-

Separation and Quantification: Apply the cell lysates to anion exchange columns to separate the [3H]-inositol phosphates from the free [3H]-inositol. Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate (B84403) accumulation against the logarithm of the SB 206553 concentration.

-

Fit the data to determine the IC50 of SB 206553.

-

Calculate the pKB using the Schild equation or a similar pharmacological model. A pKB of 9.0 was determined for SB 206553 at the human 5-HT2C receptor.[1][6]

-

Visualizations

Signaling Pathways

The 5-HT2B and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: Canonical Gq signaling pathway for 5-HT2B and 5-HT2C receptors.

Experimental Workflows

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

The following diagram outlines the key steps in a phosphoinositide hydrolysis functional assay.

Caption: Workflow for a phosphoinositide hydrolysis functional assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of SB 206553 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 206553 hydrochloride is a potent and selective antagonist and inverse agonist at serotonin (B10506) 5-HT2C and 5-HT2B receptors. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are presented, and its impact on central nervous system signaling pathways is illustrated. Quantitative data are summarized for ease of reference, making this document a valuable resource for researchers investigating the therapeutic potential of modulating the serotonergic system.

Introduction

SB 206553, chemically known as 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole, is a significant pharmacological tool for studying the roles of 5-HT2C and 5-HT2B receptors.[1][2] Initially developed by GlaxoSmithKline in the 1990s for anxiety disorders, its development was discontinued, but it remains a widely used compound in preclinical research.[1] It exhibits high affinity for both 5-HT2C and 5-HT2B receptors with notable selectivity over other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.[2][3][4] This high selectivity makes it an invaluable tool for elucidating the physiological and pathological functions of these specific serotonin receptors. Beyond its primary antagonist activity, SB 206553 has also been characterized as an inverse agonist at the constitutively active 5-HT2C receptor and a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors.[1][5][6] This guide delves into the core pharmacological properties of this compound, presenting key data and experimental contexts.

Receptor Binding Profile

This compound demonstrates a high affinity for human 5-HT2C and rat 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor subtype. This selectivity is crucial for its utility in distinguishing the specific roles of these receptors.

| Receptor Subtype | Species | Preparation | Radioligand | Value | Unit | Reference |

| 5-HT2C | Human | HEK 293 cells | [125I]DOI | 7.92 | pKi | [3][4] |

| 5-HT2C | Human | HEK 293 cells | - | 7.9 | pK1 | [2][7] |

| 5-HT2C | Human | CHO-K1 cells | - | 7.8 | pKi | [8] |

| 5-HT2C | - | - | - | 3.2 | Ki (nM) | [9] |

| 5-HT2B | Rat | Stomach Fundus | - | 8.89 | pA2 | [3][4] |

| 5-HT2B | Human | CHO-K1 cells | - | 7.7 | pKi | [8] |

| 5-HT2B | - | - | - | 5.5 | Ki (nM) | [9] |

| 5-HT2A | Human | HEK 293 cells | - | 5.8 | pK1 | [2][7] |

| 5-HT2A | Human | HEK-293 cells | - | 5.6 | pKi | [8] |

| 5-HT2A | - | - | - | 2300 | Ki (nM) | [9] |

| Other Receptors | Various | - | - | < 6 | pKi | [2][3][4] |

Table 1: Receptor Binding Affinities of SB 206553.

Functional Activity

SB 206553 acts as a surmountable antagonist of 5-HT-stimulated phosphoinositide (PI) hydrolysis in cells expressing the human 5-HT2C receptor.[2][7] Furthermore, due to the constitutive activity of the 5-HT2C receptor, SB 206553 also behaves as an inverse agonist, reducing the basal, agonist-independent signaling of the receptor.[5][6]

| Assay | Cell Line | Agonist | Value | Unit | Reference |

| Phosphoinositide Hydrolysis | HEK 293 cells | 5-HT | 9.0 | pKB | [2][7] |

Table 2: Functional Antagonist Potency of SB 206553.

In Vivo Pharmacology

SB 206553 is centrally active following oral administration and has demonstrated a range of effects in animal models, most notably anxiolytic-like properties and modulation of dopamine (B1211576) release.[3][4]

Anxiolytic-like Effects

| Animal Model | Species | Doses (p.o.) | Effect | Reference |

| Rat Social Interaction Test | Rat | 2-20 mg/kg | Increased total interaction scores | [2][7] |

| Rat Geller-Seifter Conflict Test | Rat | 2-20 mg/kg | Increased punished responding | [2][7] |

| Marmoset Conflict Model | Marmoset | 15-20 mg/kg | Increased suppressed responding | [2][7] |

Table 3: Anxiolytic-like Activity of SB 206553 in Behavioral Models.

Modulation of Dopamine Neurotransmission

SB 206553 has a significant impact on dopamine (DA) release in key brain regions associated with reward, motivation, and motor control. This effect is believed to be mediated by the blockade of inhibitory 5-HT2C receptors on dopaminergic neurons.

| Brain Region | Species | Doses | Effect on DA Release | Reference |

| Striatum | Rat | 0.1-100 µM (local) | Concentration-dependent increase | [10] |

| Nucleus Accumbens & Striatum | Rat | 1-10 mg/kg (i.p.) | Dose-dependent increase | [6][11] |

| Prefrontal Cortex | Rat | 0.1-500 µM (local) | No significant effect on basal release | [10] |

Table 4: Effects of SB 206553 on Dopamine Release.

Signaling Pathways and Experimental Workflows

The pharmacological effects of SB 206553 are rooted in its interaction with specific G protein-coupled receptors (GPCRs) and its subsequent influence on downstream signaling cascades.

Caption: 5-HT2C receptor signaling and its modulation by SB 206553.

References

- 1. SB-206553 - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 5-HT2C Reverse Agonist | TargetMol [targetmol.com]

- 7. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 158942-04-2 [sigmaaldrich.com]

- 10. Modulation of dopamine release by striatal 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

The 5-HT2C Inverse Agonist SB 206553 Hydrochloride: A Technical Guide to its Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of SB 206553 hydrochloride on dopamine (B1211576) release. SB 206553 is a potent and selective 5-HT2C receptor inverse agonist and a 5-HT2B receptor antagonist. Its primary mechanism of action in modulating dopamine transmission is through its inverse agonism at the 5-HT2C receptor, which is constitutively active. This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used to obtain this data, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Serotonin (B10506) (5-HT) and dopamine (DA) are key neurotransmitters in the central nervous system, playing crucial roles in mood, cognition, and motor control. The intricate interplay between these two systems is a subject of intense research, particularly in the context of neuropsychiatric disorders. The 5-HT2C receptor, a member of the G-protein coupled receptor superfamily, is a key modulator of dopaminergic activity. These receptors exhibit constitutive activity, meaning they are active even in the absence of an agonist. This tonic activity of 5-HT2C receptors, often located on GABAergic interneurons, exerts an inhibitory influence on downstream dopamine neurons in key brain regions such as the ventral tegmental area (VTA) and substantia nigra.

This compound has emerged as a critical pharmacological tool to investigate this interaction. By acting as an inverse agonist, SB 206553 reduces the basal activity of the 5-HT2C receptor, thereby disinhibiting dopaminergic neurons and leading to an increase in dopamine release in terminal fields like the nucleus accumbens and striatum.[1] This guide will delve into the quantitative effects of SB 206553 on dopamine release and the methodologies employed to elucidate these effects.

Quantitative Data on Dopamine Release

The administration of SB 206553 leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens and striatum. The following tables summarize the quantitative findings from key in vivo microdialysis studies in rats.

Table 1: Effect of Systemic Administration of SB 206553 on Dopamine Efflux

| Dose (mg/kg, i.p.) | Brain Region | Maximum Increase in Dopamine Efflux (% of Baseline) | Reference |

| 1 | Nucleus Accumbens | ~20% | [2] |

| 5 | Nucleus Accumbens | ~35% | [2] |

| 10 | Nucleus Accumbens | ~70% | [2] |

| 1 | Striatum | ~20% | [2] |

| 5 | Striatum | ~35% | [2] |

| 10 | Striatum | ~70% | [2] |

| 1 | Nucleus Accumbens | +54% (peak at 60 min) | [3] |

| 2.5 | Nucleus Accumbens | +75% (peak at 40 min) | [3] |

| 5 | Nucleus Accumbens | +42% | [4] |

| 5 | Striatum | +33% | [4] |

Table 2: Effect of Local Administration of SB 206553 via Reverse Dialysis on Striatal Dopamine Efflux

| Concentration (µM) | Maximum Increase in Dopamine Efflux (% of Baseline) | Reference |

| 0.1 | Concentration-dependent increase | [3] |

| 1 | Concentration-dependent increase | [3] |

| 10 | Concentration-dependent increase | [3] |

| 100 | Concentration-dependent increase | [3] |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of SB 206553 Action

The following diagram illustrates the proposed signaling pathway through which SB 206553 increases dopamine release.

Caption: Mechanism of SB 206553-induced dopamine release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure dopamine release.

Caption: Workflow for in vivo microdialysis experiment.

Experimental Protocols

The following is a generalized, detailed methodology for a typical in vivo microdialysis experiment to assess the effect of SB 206553 on dopamine release, based on common practices cited in the literature.[5][3][4]

Animals

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Stereotaxic Surgery

-

Anesthesia: Rats are anesthetized with a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula is unilaterally or bilaterally implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum) using precise stereotaxic coordinates from a rat brain atlas.

-

Fixation: The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

-

Post-operative Care: Animals are allowed to recover for several days before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, the dummy cannula is removed, and a microdialysis probe (with a semi-permeable membrane of a specific length and molecular weight cut-off) is inserted into the guide cannula.

-

Perfusion: The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).

-

Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of dopamine levels.

-

Baseline Sampling: Following equilibration, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Typically, 3-4 baseline samples are collected.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues for a specified period (e.g., 2-3 hours) after drug administration.

Dopamine Analysis

-

Analytical Method: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Chromatography: Samples are injected onto a reverse-phase C18 column. The mobile phase composition is optimized for the separation of dopamine from other neurochemicals.

-

Detection: An electrochemical detector is used to measure the oxidation of dopamine, providing a highly sensitive and selective method of quantification.

-

Quantification: The peak height or area corresponding to dopamine in each sample is compared to that of external standards with known dopamine concentrations to determine the amount of dopamine in each dialysate fraction.

Data Analysis

-

Baseline Calculation: The average dopamine concentration in the baseline samples is calculated and defined as 100%.

-

Post-Drug Calculation: Dopamine concentrations in the samples collected after drug administration are expressed as a percentage of the baseline.

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA with post-hoc tests) are used to determine the significance of the effects of SB 206553 on dopamine release compared to a vehicle-treated control group.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the serotonergic modulation of the dopamine system. Its action as a 5-HT2C inverse agonist leads to a robust and dose-dependent increase in dopamine release in the nucleus accumbens and striatum. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the complex interactions between the serotonin and dopamine systems and to explore the therapeutic potential of modulating 5-HT2C receptor activity.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 3. Modulation of dopamine release by striatal 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of SB 206553 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 206553 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2C and 5-HT2B receptors.[1][2] It has been a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro characterization of SB 206553, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented here is intended to assist researchers and drug development professionals in designing and interpreting experiments involving this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 328.8 g/mol | |

| Molecular Formula | C₁₇H₁₆N₄O·HCl | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Desiccate at room temperature |

Data Presentation: Receptor Binding and Functional Activity

The in vitro pharmacological profile of SB 206553 has been extensively characterized through radioligand binding and functional assays. The following tables summarize the quantitative data from these studies.

Table 1: Serotonin Receptor Binding Affinity

| Receptor Subtype | Species | Preparation | Radioligand | pKi / pA₂ | Ki / A₂ (nM) | Reference |

| 5-HT₂C | Human | HEK 293 cells | [³H]mesulergine | 7.92 (pKi) | 12 | [1][2] |

| 5-HT₂B | Rat | Stomach fundus | - | 8.89 (pA₂) | 1.29 | [1][2] |

| 5-HT₂A | Human | HEK 293 cells | [¹²⁵I]DOI | 5.8 (pKi) | 1585 | [1] |

Table 2: Functional Antagonist Activity

| Assay | Receptor | Species | Cell Line | Agonist | Parameter | pKB / pA₂ | KB / A₂ (nM) | Reference |

| Phosphoinositide Hydrolysis | 5-HT₂C | Human | HEK 293 | Serotonin | pKB | 9.0 | 0.1 | [1] |

Table 3: Selectivity Profile

SB 206553 displays over 80-fold selectivity for 5-HT₂C and 5-HT₂B receptors over other 5-HT receptor subtypes and a wide variety of other neurotransmitter receptors, for which the pKi is less than 6.[1]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB 206553 for serotonin receptor subtypes.

Methodology:

-

Membrane Preparation:

-

HEK 293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptors are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT₂C, [¹²⁵I]DOI for 5-HT₂A) at a concentration close to its Kd.

-

Add increasing concentrations of SB 206553 (competitor).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., mianserin).

-

Total binding is determined in the absence of a competitor.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of SB 206553 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay

Objective: To determine the functional antagonist activity (pKB) of SB 206553 at the 5-HT₂C receptor.

Methodology:

-

Cell Culture and Labeling:

-

HEK 293 cells stably expressing the human 5-HT₂C receptor are cultured in inositol-free medium.

-

Cells are labeled overnight with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

The labeled cells are washed and pre-incubated with various concentrations of SB 206553 for a specific duration.

-

Subsequently, the cells are stimulated with a fixed concentration of serotonin (agonist) to induce phosphoinositide hydrolysis.

-

A buffer containing lithium chloride (LiCl) is typically included to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).

-

The total inositol phosphates are separated from the free [³H]myo-inositol using anion-exchange chromatography.

-

The amount of accumulated [³H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The antagonist effect of SB 206553 is determined by its ability to inhibit the serotonin-stimulated accumulation of inositol phosphates.

-

The Schild equation is used to calculate the pKB value, which represents the negative logarithm of the antagonist's dissociation constant (KB). A linear Schild plot with a slope of unity indicates competitive antagonism.

-

Mandatory Visualizations

Signaling Pathway of 5-HT₂C Receptor Antagonism by SB 206553

References

- 1. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SB 206553 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 206553 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B and 5-HT2C receptors, also exhibiting inverse agonist properties at the 5-HT2C receptor.[1][2] This dual activity makes it a valuable pharmacological tool for investigating the roles of these receptors in various physiological and pathological processes. Preclinical studies have demonstrated its potential as an anxiolytic agent and have elucidated its modulatory effects on dopaminergic systems.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its receptor binding profile, in vitro functional activity, and in vivo pharmacological effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Value | Unit | Reference |

| 5-HT2C | Human | Cloned (HEK 293 cells) | 7.92 | pKi | [4] |

| 5-HT2B | Rat | Stomach Fundus | 8.89 | pA2 | [4] |

| 5-HT2A | Human | Cloned (HEK 293 cells) | 5.8 | pKi | [3] |

| Other Receptors | Various | Not Specified | < 6 | pKi | [4] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line/Tissue | Receptor | Value | Unit | Reference |

| 5-HT-stimulated Phosphoinositide Hydrolysis | HEK 293 cells | Human 5-HT2C | 9.0 | pKB | [5] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Anxiety

| Model | Species | Dosing Route | Effective Dose Range | Effect | Reference |

| Rat Social Interaction Test | Rat | Oral (p.o.) | 2-20 mg/kg | Increased total interaction scores | [3] |

| Rat Geller-Seifter Conflict Test | Rat | Oral (p.o.) | 2-20 mg/kg | Increased punished responding | [3] |

| Marmoset Conflict Model | Marmoset | Oral (p.o.) | 15-20 mg/kg | Increased suppressed responding | [3] |

Table 4: In Vivo Effects of this compound on Neurotransmitter Levels

| Brain Region | Species | Dosing Route | Dose | Effect on Dopamine (B1211576) Release | Reference |

| Striatum | Rat | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependent increase | [2] |

| Nucleus Accumbens | Rat | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependent increase | [2] |

| Striatum | Rat | Local infusion (reverse dialysis) | 0.1-100 µM | Concentration-dependent increase | [6] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Assays

1. Receptor Binding Assays (HEK 293 Cells)

-

Objective: To determine the binding affinity (pKi) of this compound for human 5-HT2A and 5-HT2C receptors.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human serotonin receptor subtypes are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) and varying concentrations of this compound in a suitable buffer.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. The inhibitory constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

2. 5-HT2B Receptor Antagonist Activity (Rat Stomach Fundus)

-

Objective: To determine the antagonist potency (pA2) of this compound at the rat 5-HT2B receptor.

-

Tissue Preparation: The fundus portion of the rat stomach is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Contraction Measurement: The contractile responses of the tissue to a 5-HT2B agonist (e.g., 5-HT) are recorded isometrically.

-

Antagonist Incubation: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The pA2 value is calculated from the Schild plot, which is a linear regression of the log (concentration ratio - 1) versus the negative log of the antagonist concentration.

3. Phosphoinositide Hydrolysis Assay (HEK 293 Cells)

-

Objective: To assess the functional antagonist activity (pKB) of this compound at the human 5-HT2C receptor.

-

Cell Culture and Labeling: HEK 293 cells expressing the human 5-HT2C receptor are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Drug Treatment: Cells are pre-incubated with various concentrations of this compound before stimulation with a 5-HT2C agonist (e.g., serotonin).

-

Inositol (B14025) Phosphate Extraction: The reaction is terminated, and total inositol phosphates are extracted and separated by anion-exchange chromatography.

-

Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The antagonist dissociation constant (KB) is calculated from the shift in the agonist concentration-response curve in the presence of the antagonist. The pKB is the negative logarithm of the KB.

In Vivo Models

1. Rat Social Interaction Test

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Animals: Male rats are used.

-

Procedure:

-

Rats are habituated to the testing arena.

-

On the test day, rats are administered this compound or vehicle orally.

-

After a set pre-treatment time, pairs of unfamiliar rats (one treated, one untreated) are placed in the arena.

-

Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for a defined period.

-

-

Data Analysis: The total time spent in social interaction is scored by a trained observer blind to the treatment conditions.

2. Geller-Seifter Conflict Test

-

Objective: To assess the anti-conflict (anxiolytic-like) effects of this compound.

-

Animals: Rats are food-deprived to motivate responding.

-

Apparatus: An operant chamber equipped with a lever and a device for delivering food rewards and mild foot shocks.

-

Procedure:

-

Rats are trained to press a lever for a food reward on a variable-interval schedule.

-

During specific periods, signaled by a tone or light, each lever press is rewarded with food but also punished with a mild foot shock (conflict component).

-

This compound or vehicle is administered before the test session.

-

-

Data Analysis: The number of responses during the punished (conflict) and unpunished periods is recorded. An increase in punished responding is indicative of an anxiolytic effect.

3. In Vivo Microdialysis for Dopamine Measurement

-

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions.

-

Animals: Rats are surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Procedure:

-

After recovery from surgery, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals to establish a baseline dopamine level.

-

This compound is administered (systemically or locally via reverse dialysis).

-

Dialysate collection continues to monitor changes in dopamine concentration.

-

-

Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.

Caption: Proposed signaling pathway for this compound.

Caption: General experimental workflow for in vivo studies of SB 206553.

Conclusion

The preclinical data for this compound strongly support its role as a selective 5-HT2B/2C receptor antagonist and 5-HT2C inverse agonist. Its ability to modulate dopaminergic neurotransmission and its anxiolytic-like effects in various animal models highlight its potential for further investigation as a therapeutic agent for neuropsychiatric disorders. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the scientific community to build upon these foundational preclinical findings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 4. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the contractile response induced by 5-methoxytryptamine in rat stomach fundus strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic-Like Properties of SB 206553 Hydrochloride in Rodent Models: A Technical Guide

An in-depth technical guide on the anxiolytic-like properties of SB 206553 hydrochloride in rodent models for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective and orally active 5-HT2B/5-HT2C receptor antagonist that has demonstrated anxiolytic-like properties in various rodent models.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the anxiolytic potential of SB 206553, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

SB 206553 exhibits high affinity for the 5-HT2C and 5-HT2B receptors, acting as an antagonist.[2][3] It has a notably lower affinity for 5-HT2A receptors and a wide range of other neurotransmitter receptors, indicating its selectivity.[2][3] The anxiolytic effects of SB 206553 are believed to be mediated primarily through its blockade of 5-HT2C and 5-HT2B receptors. Some evidence also suggests that SB 206553 may act as a 5-HT2C inverse agonist.[5][6] The blockade of these receptors is thought to modulate downstream neurotransmitter systems, ultimately leading to a reduction in anxiety-like behaviors.

Evidence from Rodent Models of Anxiety

The anxiolytic-like properties of SB 206553 have been evaluated in several established rodent models of anxiety.

1. Rat Social Interaction Test

This test assesses anxiety by measuring the time spent in active social interaction between two rats. Anxiolytic compounds typically increase the duration of social interaction.

Quantitative Data

| Dose (p.o.) | Effect on Social Interaction | Reference |

| 2-20 mg/kg | Increased total interaction scores | [2][3] |

Experimental Protocol

2. Rat Geller-Seifter Conflict Test

This model induces conflict by simultaneously rewarding and punishing a behavior (e.g., lever pressing for food is accompanied by a mild electric shock). Anxiolytics increase the rate of punished responding.

Quantitative Data

| Dose (p.o.) | Effect on Punished Responding | Reference |

| 2-20 mg/kg | Increased punished responding | [2][3] |

Experimental Protocol

The Geller-Seifter test involves training rats to press a lever for a food reward. During the test, lever presses are intermittently punished with a mild foot shock. The number of lever presses during punished and unpunished periods is recorded.

3. Marmoset Conflict Model

Similar to the Geller-Seifter test, this model assesses the effects of a drug on responding that is suppressed by punishment.

Quantitative Data

| Dose (p.o.) | Effect on Suppressed Responding | Reference |

| 15 and 20 mg/kg | Increased suppressed responding | [2][3] |

| 15 and 20 mg/kg | Reduced unsuppressed responding | [2][3] |

4. Rat Vogel Conflict Test

This is another conflict-based model where water-deprived rats are punished with a mild electric shock for drinking. Anxiolytic compounds increase the number of shocks the animals are willing to tolerate to drink. While direct studies of SB 206553 in this model are limited, it was shown to reverse the anxiolytic-like effects of a 5-HT2B agonist.

Quantitative Data

| Dose (p.o.) | Effect | Reference |

| 10 and 20 mg/kg | Opposed the anti-punishment effect of the 5-HT2B agonist BW 723C86 | [7] |

Experimental Protocol

Contradictory Findings

It is important to note that not all studies have observed anxiolytic-like effects with SB 206553. One study investigating the effects of 5-HT2C antagonists in three mouse models of anxiety—the four-plate test, the light/dark paradigm, and the elevated plus maze—found SB 206553 to be without effect.[8] This highlights the potential for species- and model-specific effects of the compound.

The available preclinical data from rodent models, particularly the rat social interaction and conflict tests, provide evidence for the anxiolytic-like properties of this compound.[2][3] Its mechanism of action as a potent 5-HT2B/5-HT2C receptor antagonist offers a rationale for these effects. However, the lack of efficacy in some mouse models suggests that further research is needed to fully characterize its anxiolytic profile and to determine its potential for the treatment of anxiety disorders in humans. The development of SB 206553 for anxiety disorders was discontinued (B1498344) by GlaxoSmithKline in 1996.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-206553 - Wikipedia [en.wikipedia.org]

- 5. This compound | 5-HT2C Reverse Agonist | TargetMol [targetmol.com]

- 6. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic-like actions of BW 723C86 in the rat Vogel conflict test are 5-HT2B receptor mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 206553 Hydrochloride: A Technical Guide to its Role in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 206553 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT2B and 5-HT2C receptors, with some studies also characterizing it as a 5-HT2C inverse agonist.[1][2] It is an orally active compound that has been a valuable tool in preclinical research to investigate the role of the 5-HT2C receptor in various neurological and psychiatric disorders.[1][3] This technical guide provides an in-depth overview of SB 206553, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a discussion of its potential therapeutic applications and limitations.

Introduction

The serotonin (5-HT) system is a critical modulator of a wide range of physiological and psychological processes, and its dysregulation has been implicated in numerous neurological disorders. The 5-HT2C receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a significant role in regulating mood, anxiety, appetite, and the activity of other neurotransmitter systems, notably dopamine (B1211576).[4] this compound, by selectively blocking the 5-HT2B and 5-HT2C receptors, allows for the precise investigation of the functional roles of these receptors in preclinical models of disease.

Mechanism of Action

SB 206553 acts as a competitive antagonist at both 5-HT2B and 5-HT2C receptors.[1] Some evidence also suggests it functions as an inverse agonist at the 5-HT2C receptor, meaning it can reduce the receptor's basal, constitutive activity in the absence of an agonist.[5] This dual action makes it a powerful tool for probing the physiological functions of these receptors. Blockade of 5-HT2C receptors by SB 206553 has been shown to increase dopamine release in key brain regions like the striatum and prefrontal cortex.[4][6]

Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinities of SB 206553

| Receptor | Species | Preparation | Value | Unit | Reference |

| 5-HT2C | Human | Cloned receptor (HEK 293 cells) | 7.9 | pKi | [7] |

| 5-HT2B | Rat | Stomach fundus | 8.9 | pA2 | [7] |

| 5-HT2A | Human | Cloned receptor (HEK 293 cells) | 5.8 | pKi | [7] |

Table 2: In Vivo Efficacy of SB 206553 in Animal Models of Neurological Disorders

| Animal Model | Species | Effect Measured | Dose Range (mg/kg, p.o.) | Efficacy | Reference |

| Geller-Seifter Conflict Test | Rat | Increased punished responding | 2-20 | Anxiolytic-like effect | [7][8] |

| Social Interaction Test | Rat | Increased social interaction time | 2-20 | Anxiolytic-like effect | [7][8] |